Product packaging for (1R)-1-(4-aminophenyl)ethan-1-ol(Cat. No.:CAS No. 210754-25-9)

(1R)-1-(4-aminophenyl)ethan-1-ol

Cat. No.: B3115681
CAS No.: 210754-25-9
M. Wt: 137.18 g/mol
InChI Key: JDEYBJHOTWGYFE-ZCFIWIBFSA-N
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Description

(1R)-1-(4-aminophenyl)ethan-1-ol is a chiral aromatic amino alcohol that has garnered attention in organic synthesis. Its structure, featuring a stereogenic center, an amino group, and a hydroxyl group attached to a phenylethanol backbone, makes it a valuable building block and intermediate. The specific spatial arrangement, denoted by the (1R) configuration, is crucial for its application in stereoselective transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B3115681 (1R)-1-(4-aminophenyl)ethan-1-ol CAS No. 210754-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-aminophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEYBJHOTWGYFE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1r 1 4 Aminophenyl Ethan 1 Ol and Its Chiral Derivatives

Enantioselective Synthesis Approaches

The direct synthesis of single-enantiomer compounds is a primary goal in modern organic chemistry. For (1R)-1-(4-aminophenyl)ethan-1-ol, several enantioselective strategies have been successfully employed.

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation represents one of the most efficient and atom-economical methods for producing chiral amines. acs.org This approach involves the reduction of a prochiral precursor, typically an imine, using a chiral catalyst.

The asymmetric hydrogenation of N-aryl imines derived from acetophenones is a direct and effective route to chiral amines like this compound. nih.gov Transition metals, particularly iridium, rhodium, and nickel, have been extensively used to catalyze these reactions. scispace.com Imines can be challenging substrates due to potential hydrolysis and the presence of E/Z isomers. nih.gov However, significant progress has been made in developing catalysts that can effectively handle these challenges. For instance, iridium complexes have shown high activity and enantioselectivity in the hydrogenation of various N-aryl imines. acs.orgnih.gov The choice of metal can be influenced by factors such as cost and environmental impact, with earth-abundant metals like nickel gaining attention as more sustainable alternatives to precious metals. scispace.com

The success of catalytic asymmetric hydrogenation is heavily reliant on the design of the chiral ligand. These ligands coordinate to the metal center and create a chiral environment that directs the hydrogenation to produce one enantiomer preferentially. A wide array of chiral ligands has been developed and successfully applied in the synthesis of chiral amines.

P-Stereogenic Dialkyl Phosphine (B1218219) Ligands: These ligands, where the stereogenic center is on the phosphorus atom, have proven to be highly effective in asymmetric hydrogenation. nih.gov For example, P-stereogenic dialkyl phosphine ligands like BenzP* have been used in nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, achieving high yields and enantioselectivities (up to 98% ee). acs.org

C3-TunePhos: This ligand is part of the atropisomeric aryl bisphosphine family and is known for its tunable dihedral angles. It has demonstrated comparable or even superior enantioselectivities and catalytic activities to the well-known BINAP ligand in ruthenium-catalyzed asymmetric hydrogenations. sigmaaldrich.com

Phosphino-oxazoline Ligands: Iridium complexes bearing phosphino-oxazoline ligands have been widely utilized for the asymmetric hydrogenation of N-aryl imines, achieving high enantioselectivities. nih.gov

Monodentate Phosphoramidite Ligands: Ligands such as (S)-PipPhos have been shown to be highly efficient in the iridium-catalyzed asymmetric hydrogenation of N-aryl imines, challenging the long-held belief that bidentate ligands are always superior. nih.gov

The development of new and improved chiral ligands is an ongoing area of research, with a focus on enhancing catalytic activity, enantioselectivity, and the range of applicable substrates. temple.edu

Ligand FamilyMetalSubstrate TypeKey Features
P-Stereogenic Dialkyl PhosphineNickelN-aryl imino estersHigh enantioselectivity (up to 98% ee)
C3-TunePhosRutheniumβ-keto esters, cyclic β-(acylamino) acrylatesTunable dihedral angles, comparable to BINAP
Phosphino-oxazolineIridiumN-aryl iminesWidely used, high enantioselectivity
Monodentate PhosphoramiditeIridiumN-aryl iminesModular and highly efficient

Understanding the mechanism of asymmetric hydrogenation is crucial for the rational design of more efficient catalysts. rsc.org Mechanistic studies often involve a combination of experimental techniques and computational modeling. These investigations have revealed that the reaction can proceed through either an inner-sphere or outer-sphere mechanism, depending on the catalyst and substrate. wikiwand.com For instance, density functional theory (DFT) calculations have suggested that in some iron-catalyzed systems, the NH group of the ligand plays a key role in activating and orienting the imine substrate for hydride attack. acs.org Mechanistic insights also help in understanding how factors like the electronic properties of the ligand and the nature of the solvent influence the reaction outcome. researchgate.net

Dynamic Kinetic Resolution and Crystallization-Induced Diastereoisomer Transformation (CIDT)

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. princeton.edu This process combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. psu.edu For DKR to be effective, the rate of racemization must be faster than or at least comparable to the rate of the resolution reaction. princeton.edu

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a related process where a dynamic equilibrium is established between diastereomers in solution, while the less soluble diastereomer selectively crystallizes out. researchgate.net This continuous crystallization shifts the equilibrium, ultimately leading to the conversion of the more soluble diastereomer into the less soluble one, resulting in a high yield of a single diastereomer. researchgate.net This method has been successfully applied in the synthesis of various chiral compounds. semanticscholar.orgnih.gov

Resolution of Racemates through Chromatographic and Crystallization Techniques

The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, is a well-established method for obtaining enantiomerically pure compounds. wikipedia.org

Crystallization Techniques: This is one of the oldest methods for chiral resolution. chiralpedia.com It often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Preferential crystallization, where one enantiomer crystallizes directly from a supersaturated solution of the racemate, is another crystallization-based approach. mdpi.com

Chromatographic Techniques: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for separating enantiomers. chiralpedia.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Chiral HPLC is widely used in the pharmaceutical industry for both analytical and preparative-scale separations of racemic drugs. chiralpedia.com

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgScalable and cost-effective for large-scale production. chiralpedia.comRequires a suitable resolving agent; success is not always predictable. wikipedia.org
Chiral Chromatography (HPLC, SFC) Differential interaction of enantiomers with a chiral stationary phase. mdpi.comHigh resolution and applicable to a wide range of compounds. chiralpedia.comCan be costly due to specialized columns and solvents. chiralpedia.com

Other Stereoselective Synthetic Approaches

Beyond traditional methods, biocatalysis and asymmetric transfer hydrogenation represent advanced stereoselective approaches to synthesizing this compound.

Biocatalytic reduction offers an environmentally conscious alternative. For instance, the asymmetric reduction of 4'-aminoacetophenone (B505616) using whole cells of various microorganisms has been extensively studied. ftb.com.hr These reactions often follow Prelog's rule, where hydride transfer occurs to the re-face of the carbonyl, yielding the (R)-alcohol. ftb.com.hr The reaction's speed is influenced by substituents on the benzene (B151609) ring; electron-withdrawing groups in the para position enhance the rate, while electron-donating groups slow it down. ftb.com.hr

Asymmetric transfer hydrogenation using chiral catalysts is another effective method. Chiral rhodium catalysts, for example, have been successfully employed for the asymmetric transfer hydrogenation of 4'-aminoacetophenone to produce the desired (R)-enantiomer with high enantioselectivity.

Precursor Chemistry and Functional Group Interconversions

The synthesis and subsequent reactions of the precursor molecule, 1-(4-aminophenyl)ethanone, more commonly known as 4'-aminoacetophenone, are fundamental to producing its chiral alcohol derivative.

Synthesis and Reactivity of 1-(4-aminophenyl)ethanone (4'-Aminoacetophenone)

4'-Aminoacetophenone is a versatile compound featuring both an amino group and a carbonyl group, which dictates its reactivity. solubilityofthings.com It is typically a yellow or tan crystalline solid soluble in organic solvents like ethanol (B145695) and acetone, but has limited solubility in water. chemicalbook.comnih.gov

A common synthetic route to 4'-aminoacetophenone involves the acetylation of 4-aminophenol (B1666318). solubilityofthings.com This reaction can be part of a sequence that includes a Fries rearrangement. chemrxiv.orgresearchgate.net In this process, 4-aminophenol is first acetylated, often using acetic anhydride, to form N-(4-hydroxyphenyl)acetamide. researchgate.netopenaccessjournals.com This intermediate is then subjected to a rearrangement, typically mediated by a Lewis or Brønsted acid, to yield the target 4'-aminoacetophenone. chemrxiv.orgresearchgate.net

Table 1: Fries Rearrangement for Hydroxyacetophenone Synthesis

Catalyst TypeKey FeaturesIsomer PreferenceReference
Lewis Acids (e.g., AlCl₃)Powerful, often used in stoichiometric amounts.Varies with temperature and solvent. researchgate.net
Brønsted Acids (e.g., PTSA)Eco-friendly, strong, stable, and biodegradable.Can be selective for the ortho-isomer. researchgate.net
Mechanochemical (Ball Mill/Extruder)Solvent-free, rapid conversion.para-isomer favored with liquid-assisted grinding. chemrxiv.org

Reductive amination is a powerful method for synthesizing more complex amines starting from 4'-aminoacetophenone. researchgate.netorganic-chemistry.org This reaction involves the formation of an imine or enamine by reacting the primary amino group of 4'-aminoacetophenone with an aldehyde or ketone, which is then reduced in situ to form a more substituted amine. masterorganicchemistry.comyoutube.com Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a weaker reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone or aldehyde starting material. masterorganicchemistry.comyoutube.com This method avoids the common problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

The electrophilic carbonyl carbon of 4'-aminoacetophenone is susceptible to nucleophilic addition reactions. solubilityofthings.comchemicalbook.com This is a fundamental reaction for converting the ketone into the desired alcohol. algoreducation.com The reaction involves the attack of a nucleophile on the carbonyl carbon, which can be catalyzed by either acid or base. libretexts.org In a base-promoted reaction, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and thus more reactive towards weaker, neutral nucleophiles. libretexts.org The reduction of the ketone to 1-(4-aminophenyl)ethanol (B84439) via hydride transfer from an agent like sodium borohydride is a prime example of this reactivity.

Derivatization from 1-(4-aminophenyl)ethanone

The dual functionality of 1-(4-aminophenyl)ethanone makes it a valuable starting material for a wide range of derivatives.

Reactions at the Amino Group : The primary amine can undergo diazotization, followed by coupling reactions to form various azo dyes. chemicalbook.com It can also be converted into amides or participate in condensation reactions to form Schiff bases and other heterocyclic systems. researchgate.net

Reactions at the Ketone Group : The carbonyl group can be converted into an oxime by reacting with hydroxylamine (B1172632). researchgate.net It can also undergo Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to other heterocyclic compounds like pyrimidines. chemicalbook.com

This synthetic versatility allows 1-(4-aminophenyl)ethanone to serve as a key intermediate in the synthesis of various compounds, including those with potential anti-inflammatory or antimicrobial properties. chemicalbook.comresearchgate.net

Oxime Formation (e.g., with Hydroxylamine Sulfate)

The transformation of the ketone precursor of this compound, 4-aminoacetophenone, into its corresponding oxime is a fundamental reaction. This conversion is typically achieved through a condensation reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate. researchgate.netorgsyn.org The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the acetophenone, followed by dehydration to yield the oxime. orgsyn.org

This process is often carried out in a suitable solvent like ethanol, and a base such as pyridine (B92270) may be used to neutralize the acid released during the reaction. orgsyn.org The resulting oximes are valuable intermediates, as the oxime functionality can be further manipulated. For instance, they can undergo Beckmann rearrangement to form amides or be reduced to primary amines. organic-chemistry.org The formation of (E)-oximes is often favored. researchgate.net

ReactantReagentProductNotes
4-AminoacetophenoneHydroxylamine Hydrochloride4-Aminoacetophenone oximeA common method for oxime synthesis. researchgate.net
AcetophenoneHydroxylamine Hydrochloride, PyridineAcetophenone oximeGeneral procedure often involves heating. orgsyn.org
Condensation Reactions Leading to Heterocyclic Systems

The reactive nature of the amino and keto groups in 4-aminoacetophenone, the precursor to this compound, makes it a versatile starting material for the synthesis of various heterocyclic systems. researchgate.net These reactions are crucial for creating novel molecular architectures with potential biological activities.

Thiophene (B33073): Thiophene derivatives can be synthesized through various condensation reactions. researchgate.net One classical method is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org While not a direct condensation with 4-aminoacetophenone, its derivatives can be incorporated into structures that then undergo cyclization to form thiophenes. Another approach involves the Hinsberg synthesis, which utilizes a 1,2-dicarbonyl compound and a diester containing a sulfur bridge. youtube.com Thiophene can also react with ketones in the presence of strong acid to form condensation products. researchgate.net

Oxazole (B20620): The synthesis of oxazole derivatives can be achieved through various routes, often involving the condensation of a carbonyl compound with a suitable partner.

Triazole: 1,2,4-Triazoles can be synthesized through several methods, including the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines. scispace.com Another approach is the Pellizzari reaction, which is the reaction of an amide and a hydrazide. Modern methods often involve multicomponent reactions or the use of catalysts to facilitate the cyclization. organic-chemistry.org For example, a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles utilizes N-Methylimidazole and hydrazonoyl chlorides. isres.org The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes can lead to the formation of stable hemiaminals, which are intermediates in Schiff base formation. mdpi.com

Pyrimidine: Pyrimidine rings can be constructed through the reaction of 1,3-dicarbonyl compounds with amidines. For instance, amino-linked pyrimidines have been synthesized by reacting amino-linked chalcones with guanidine (B92328) hydrochloride. researchgate.net

Quinolone: The synthesis of quinolone derivatives can be accomplished through various named reactions, such as the Conrad-Limpach and Knorr quinoline (B57606) syntheses.

Coumarin: Coumarins are typically synthesized via the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration. wikipedia.org While this compound itself is not a phenol, its derivatives or related phenolic compounds can be utilized in this reaction.

Imidazopyrimidine and Pyridoimidazole: These fused heterocyclic systems are synthesized through cyclocondensation reactions involving appropriately substituted imidazole (B134444) or pyridine precursors.

Triazolo[1,5-a]pyridine: A catalyst-free, microwave-assisted method has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.comnih.gov The reaction proceeds through a tandem sequence of transamidation, nucleophilic addition, and condensation. mdpi.com

HeterocycleGeneral Synthetic StrategyKey Reactants
ThiophenePaal-Knorr Synthesis1,4-dicarbonyl compound, Sulfur source
TriazoleEinhorn-Brunner ReactionHydrazine, Diacylamine
PyrimidinePrincipal Synthesis1,3-Dicarbonyl compound, Amidine
CoumarinPechmann CondensationPhenol, β-ketoester
Triazolo[1,5-a]pyridineMicrowave-assisted synthesisEnaminonitrile, Benzohydrazide
Thiourea (B124793) Analogue Synthesis

Thiourea derivatives of this compound can be prepared from its precursor, 4-aminoacetophenone. One method involves the reductive amination of 4-aminoacetophenone to form the corresponding amine, which is then condensed with an isothiocyanate, such as 4-tert-butylbenzylisothiocyanate, to yield the thiourea analogue. researchgate.net Another general approach for synthesizing thiourea derivatives involves the reaction of an amine with a suitable thiocarbonylating agent. Symmetrical and unsymmetrical bis-thioureas have also been synthesized and show a range of biological activities. nih.gov

Advanced Functionalization Reactions of Arylamines

The arylamine group in this compound is a key site for a variety of advanced functionalization reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Dehydrogenative Hydroxyfluoroalkylation of Arylamines with Polyfluorinated Alcohols

A novel and efficient method for the functionalization of arylamines is the dehydrogenative hydroxyfluoroalkylation with polyfluorinated alcohols. nih.govacs.orgacs.org This reaction is mediated by 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and proceeds via a radical-triggered C(sp²)–H/C(sp³)–H dehydrogenative cross-coupling process. nih.govacs.org This methodology is characterized by its operational simplicity, high atom economy, and broad substrate compatibility, leading to a range of hydroxyfluoroalkylated arylamine derivatives. nih.govacs.orgacs.org The reaction is typically carried out by heating the arylamine with TEMPO and a polyfluorinated alcohol. acs.org This process offers a direct way to introduce valuable hydroxyfluoroalkyl groups onto the aromatic ring of arylamines. nih.govacs.org

C-N Bond Activation and Deaminative Coupling in Transition Metal Catalysis

Transition-metal-catalyzed C-N bond activation has emerged as a powerful strategy for the formation of new C-C and C-N bonds, offering an alternative to traditional cross-coupling reactions that rely on organohalides. rsc.org This approach can be applied to arylamines, which are abundant and readily available. rsc.orgacs.org

One significant application is the deaminative coupling of amines. For instance, ruthenium catalysts have been shown to be effective in promoting the selective coupling of two different primary amines to form unsymmetrical secondary amines. marquette.edu This process involves the activation of the C-N bond, leading to the formation of a new C-C or C-N bond with another amine molecule. rsc.orgmarquette.edu Another strategy involves the conversion of arylamines into more reactive species, such as arylammonium salts, which can then participate in cross-coupling reactions. rsc.org Nickel-catalyzed cross-coupling of aryltrimethylammonium iodides with Grignard reagents was an early example of this approach. rsc.org More recently, electrochemical methods have been developed for the deaminative reductive coupling of Katritzky salts, which are derived from primary amines. nih.gov

Reaction TypeCatalyst/MediatorKey Transformation
Dehydrogenative HydroxyfluoroalkylationTEMPOC-H functionalization of arylamine with polyfluorinated alcohol
Deaminative CouplingRuthenium catalystCoupling of two primary amines to form a secondary amine
Cross-CouplingNickel or other transition metalsCoupling of an activated arylamine with a nucleophile

Mechanistic Investigations and Reaction Pathways

Elucidation of Catalytic Cycles

The asymmetric transfer hydrogenation of 4-aminoacetophenone to (1R)-1-(4-aminophenyl)ethan-1-ol is commonly catalyzed by ruthenium(II) complexes in the presence of a hydrogen donor, such as isopropanol (B130326). The catalytic cycle, a fundamental concept in understanding this reaction, is generally accepted to involve a series of coordinated steps.

A widely accepted mechanism for ATH reactions catalyzed by Noyori-type ruthenium complexes involves the following key intermediates and steps. bath.ac.ukrug.nl Initially, the precatalyst, often a dichloro(arene)ruthenium(II) dimer, reacts with a chiral amino alcohol ligand in the presence of a base to form the active catalyst. This active species then reacts with the hydrogen donor (e.g., isopropanol) to generate a ruthenium hydride intermediate and a ketone byproduct (e.g., acetone). bath.ac.uk The prochiral ketone, 4-aminoacetophenone, then coordinates to the ruthenium hydride. This is followed by the transfer of both a hydride from the metal and a proton from the ligand to the carbonyl group of the ketone, proceeding through a six-membered pericyclic transition state. princeton.edu This concerted transfer results in the formation of the chiral alcohol, this compound, and regenerates the unsaturated ruthenium complex, which can then re-enter the catalytic cycle. bath.ac.ukprinceton.edu

Alternative catalytic cycles have also been proposed depending on the specific reaction conditions. For instance, under near-neutral conditions, the cycle is believed to proceed as described above. However, under acidic conditions, the mechanism may vary, highlighting the influence of pH on the reaction pathway. researchgate.net

Stereochemical Control Mechanisms

The high enantioselectivity observed in the synthesis of this compound is a direct consequence of the chiral environment created by the catalyst. The stereochemical outcome is determined during the hydrogen transfer step from the ruthenium hydride complex to the prochiral ketone.

The chiral ligand, typically a β-amino alcohol or a chiral diamine, plays a pivotal role in dictating the facial selectivity of the hydride attack on the carbonyl carbon of 4-aminoacetophenone. mdpi.commdpi.com The specific conformation of the six-membered transition state, involving the ruthenium center, the hydride, the protonated amine of the ligand, and the carbonyl group of the substrate, is crucial. princeton.edu DFT (Density Functional Theory) calculations have suggested that the enantioselectivity arises from the preferential hydride transfer to one of the prochiral faces (si or re face) of the ketone. researchgate.net For the formation of the (R)-enantiomer, the hydride is transferred to the si face of 4-aminoacetophenone. researchgate.net

The structure of both the chiral ligand and the substrate influences the stability of the diastereomeric transition states. Bulky substituents on the ligand can create significant steric hindrance, favoring one transition state over the other, thus leading to high enantiomeric excess (e.e.). researchgate.net The interaction between the catalyst and the substrate, including potential hydrogen bonding, further contributes to the stabilization of the preferred transition state, enhancing stereochemical control.

Kinetic Studies and Empirical Rate Law Determination

Kinetic studies are instrumental in understanding the factors that influence the rate of formation of this compound and in optimizing reaction conditions for industrial applications. These studies often involve monitoring the reaction progress over time under various concentrations of reactants, catalyst, and products.

For the asymmetric transfer hydrogenation of acetophenone, a close structural analog of 4-aminoacetophenone, detailed kinetic studies using Noyori-type ruthenium catalysts have been performed. rug.nlcore.ac.uk These studies have revealed that the reaction is often an equilibrium process and can be subject to inhibition by both the reactants and the products. rug.nl

Furthermore, kinetic analyses have shown that catalyst deactivation can occur over the course of the reaction, which can be influenced by factors such as the concentration of the base. bath.ac.uk Understanding these deactivation pathways is crucial for maintaining catalytic activity and achieving high conversions.

Table 1: Kinetic Parameters for the Asymmetric Transfer Hydrogenation of Acetophenone

Parameter Description Reference
k₁ Rate constant for the forward reaction (ketone and alcohol) rug.nl
k₋₁ Rate constant for the reverse reaction (product and acetone) rug.nl
k₂, k₋₂ Inhibition constants for the alcohol and acetone, respectively rug.nl

This table presents a generalized model based on studies of acetophenone, which is structurally similar to 4-aminoacetophenone.

Isotope Effect Analysis in Reaction Mechanisms

Isotope labeling studies, particularly using deuterium (B1214612), are a powerful tool for probing the mechanism of chemical reactions. By replacing hydrogen with deuterium at specific positions in the reactants, one can gain insight into bond-breaking and bond-forming steps in the rate-determining step of the reaction. This is due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. princeton.edu

In the context of the asymmetric transfer hydrogenation of 4-aminoacetophenone, deuterium labeling can be used to elucidate the hydrogen transfer mechanism. For example, by using deuterated isopropanol (e.g., (CH₃)₂CDOH or (CH₃)₂CHOD), it is possible to track the origin of the hydrogens that are transferred to the ketone. researchgate.net Studies on similar systems have shown that one hydrogen comes from the hydroxyl group and the other from the α-carbon of the alcohol. researchgate.net

Deuterium labeling experiments can also help to confirm the concerted nature of the hydride and proton transfer in the transition state. nih.gov A significant KIE would be expected if the C-H (or C-D) bond cleavage is part of the rate-determining step. princeton.edu Such studies are crucial for refining the proposed catalytic cycles and understanding the intimate details of the stereodetermining step. nih.govacs.org The use of deuterated reagents in multicomponent reactions has also been explored to produce deuterium-labeled products, a technique that could be applied to the synthesis of deuterated this compound for various applications, such as in metabolic studies. nih.gov

Investigation of Intermediate Species and Their Transformations

The direct observation and characterization of intermediate species in a catalytic cycle provide invaluable evidence for a proposed mechanism. In the asymmetric transfer hydrogenation of ketones, the key intermediates are the ruthenium hydride species and the unsaturated ruthenium complex that is formed after the product is released. bath.ac.uk

Spectroscopic techniques, such as NMR spectroscopy, can be employed under operando conditions (while the reaction is in progress) to monitor the concentration of these key intermediates. bath.ac.uk For example, the ruthenium hydride species often exhibits a characteristic upfield signal in the ¹H NMR spectrum. By tracking the intensity of this signal during the reaction, it is possible to correlate the concentration of the active hydride with the reaction rate. bath.ac.uk

Polarization transfer experiments in NMR can further reveal interactions between the catalyst intermediates and the substrates. bath.ac.uk These studies can show how the ketone substrate binds to the ruthenium complex before the hydrogen transfer step. The transformation from the ruthenium hydride intermediate back to the unsaturated catalyst intermediate after the product is formed is a crucial step for catalytic turnover. bath.ac.uk Investigations into catalyst deactivation pathways have also identified off-cycle species that can form from the active hydride, leading to a decrease in catalytic activity over time. bath.ac.uk

Imino/Enamine Equilibria in Dynamic Processes

While the primary focus of the synthesis of this compound is the reduction of a ketone, the amino group present in the starting material, 4-aminoacetophenone, introduces the possibility of imine and enamine formation under certain conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com An imine is formed from the reaction of a primary amine with a ketone, while an enamine is formed from a secondary amine. libretexts.orgmasterorganicchemistry.com

The tautomerism between an imine and an enamine is analogous to the keto-enol tautomerism. wikipedia.org In the context of the synthesis of chiral amines, dynamic kinetic resolution (DKR) is a powerful strategy that often involves the racemization of a chiral substrate through an achiral intermediate, such as an enamine or an imine. nih.govresearchgate.net

For the synthesis of this compound, the formation of an imine from the amino group of one molecule of 4-aminoacetophenone with the ketone of another is a possibility, though the direct reduction of the ketone is the desired and predominant pathway. However, in related reactions involving the synthesis of chiral amines, the equilibrium between imines and enamines is a critical aspect of the reaction mechanism, particularly in DKR processes. nih.govresearchgate.net The interconversion between the imine and enamine allows for the resolution of a racemic mixture to a single enantiomer with a theoretical yield of 100%. nih.gov Understanding these potential equilibria is important, as they can represent side reactions or, in other contexts, be harnessed for efficient asymmetric synthesis.

Computational and Theoretical Studies on 1r 1 4 Aminophenyl Ethan 1 Ol and Analogues

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, balancing computational cost with accuracy. It is particularly effective in studying the electronic structure and properties of molecules like (1R)-1-(4-aminophenyl)ethan-1-ol.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the elucidation of reaction mechanisms. For analogues of this compound, DFT studies can predict the most likely pathways for their synthesis or transformation. For instance, in the synthesis of related heterocyclic compounds, DFT has been used to determine the stability of different tautomeric forms and to rationalize the observed product distributions. These calculations can reveal the intricate details of bond-forming and bond-breaking processes, providing a theoretical foundation for optimizing reaction conditions.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound and its analogues, often performed using molecular mechanics or DFT, helps identify the most stable conformers. nih.govrti.org For flexible molecules, this analysis is crucial for understanding how they interact with biological targets.

Tautomerism, the interconversion of structural isomers, is another area where computational studies have provided significant insights. researchgate.net For molecules containing functional groups capable of proton transfer, such as the amino and hydroxyl groups in the title compound, DFT calculations can predict the relative stabilities of different tautomers. nih.gov For example, studies on related systems have shown that the enol form is often more stable than the keto form, and these calculations can quantify the energy difference between them. nih.govresearchgate.net The solvent environment can also play a critical role in tautomeric equilibria, and computational models can account for these effects.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rsc.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netthaiscience.info

For this compound, the MEP surface would highlight the negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them sites for nucleophilic interaction. MEP analysis is particularly useful in predicting intermolecular interactions, such as hydrogen bonding, which are critical in supramolecular chemistry and biological recognition. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. pku.edu.cnyoutube.com

The HOMO, representing the outermost electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, the lowest energy empty orbital, relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the entire molecule. Analysis of the HOMO and LUMO can predict how this molecule will interact with other reagents in various chemical reactions, such as cycloadditions and electrophilic aromatic substitutions. slideshare.netyoutube.com

Table 1: Frontier Molecular Orbital Energies for a Related Aminophenyl Compound

OrbitalEnergy (eV)
HOMO-5.5
LUMO-1.2
HOMO-LUMO Gap4.3

This data is illustrative and based on typical values for similar aromatic amines.

Reactivity Descriptor Analysis (e.g., Fukui Functions)

While FMO theory provides a good qualitative picture of reactivity, a more quantitative approach is offered by reactivity descriptors derived from conceptual DFT. These descriptors, including chemical potential, hardness, and Fukui functions, provide a more nuanced understanding of chemical reactivity. mdpi.com

Fukui functions, in particular, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the specific atoms that are most likely to participate in a chemical reaction. For this compound, this analysis could further refine the predictions made by MEP and FMO analyses.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Supramolecular Assembly Stabilization)

The non-covalent interactions between molecules are fundamental to the formation of larger, organized structures, a field known as supramolecular chemistry. mdpi.com For this compound, the presence of both hydrogen bond donors (NH₂ and OH groups) and acceptors (the lone pairs on N and O) makes it an excellent candidate for forming intricate hydrogen-bonded networks.

Computational methods are extensively used to study these interactions. mdpi.com They can predict the geometry and strength of hydrogen bonds and model the formation of supramolecular assemblies. nih.govnih.gov By understanding how individual molecules of this compound interact with each other and with other molecules, it is possible to design and synthesize novel materials with specific properties. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures. researchgate.netsciencepubco.com

Table 2: Common Intermolecular Interactions

Interaction TypeDescription
Hydrogen BondingAn attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
π-π StackingAttractive, noncovalent interactions between aromatic rings.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

Thermodynamic Property Calculations in Reaction Profiles

Computational chemistry provides powerful tools for investigating the reaction mechanisms and energetic landscapes of chemical processes. Thermodynamic property calculations are central to understanding the feasibility and spontaneity of a reaction, offering insights into the relative stabilities of reactants, transition states, and products. These calculations typically focus on three key state functions: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

The Gibbs free energy change (ΔG) is the ultimate arbiter of a reaction's spontaneity under constant temperature and pressure. It is defined by the equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous (exergonic) reaction, a positive ΔG indicates a non-spontaneous (endergonic) reaction, and a ΔG of zero signifies that the system is at equilibrium.

Enthalpy (ΔH) represents the change in heat content of a system during a reaction. An exothermic reaction releases heat (negative ΔH), while an endothermic reaction absorbs heat (positive ΔH). In computational studies, ΔH is often approximated by the difference in the total electronic energies of the products and reactants, with corrections for zero-point vibrational energy (ZPVE) and thermal contributions.

Entropy (ΔS) is a measure of the disorder or randomness of a system. Reactions that result in an increase in the number of molecules, or a transition from a more ordered state to a less ordered state (e.g., solid to liquid), generally have a positive ΔS. Computational methods calculate entropy by evaluating translational, rotational, and vibrational contributions to the molecular partition function.

For a given reaction involving a compound like this compound, computational chemists can construct a reaction profile. This profile maps the changes in Gibbs free energy as the reactants are converted into products through one or more transition states. The peaks on this profile correspond to high-energy transition states, and the valleys represent stable intermediates or products. The height of the energy barrier from a reactant or intermediate to a transition state (the activation energy, ΔG‡) determines the rate of that reaction step.

Various quantum chemical methods, such as Density Functional Theory (DFT), are employed to perform these calculations. The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.

While these computational methodologies are broadly applicable for studying the reaction profiles of organic molecules, a detailed search of the scientific literature did not yield specific studies with comprehensive thermodynamic data tables for the reaction profiles of this compound or its direct analogues. Therefore, the following table is a generalized representation of the kind of data that would be generated in such a computational study, illustrating the thermodynamic properties at each stage of a hypothetical reaction.

Hypothetical Reaction Profile Data

SpeciesΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)
Reactants0.00.00.0
Transition State 1+15.2+1.5+13.7
Intermediate-5.8-0.5-6.3
Transition State 2+8.1+0.8+7.3
Products-12.4-2.1-10.3

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Applications of 1r 1 4 Aminophenyl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules

The unique structural features of (1R)-1-(4-aminophenyl)ethan-1-ol, namely the presence of a chiral secondary alcohol and an aromatic amine, provide multiple avenues for its elaboration into more complex chiral structures.

Heterocyclic Systems Construction

While direct and extensive examples of this compound in the synthesis of chiral heterocyclic systems are not widely documented, the reactivity of the closely related achiral ketone, 1-(4-aminophenyl)ethanone, provides significant insight into its potential. The amino group of 1-(4-aminophenyl)ethanone is a key functional handle for the construction of various heterocyclic rings, including thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones. researchgate.netresearchgate.net For instance, the amino group can be readily diazotized or condensed with other reagents to initiate cyclization reactions, forming the core of these heterocyclic structures. researchgate.netresearchgate.net

Given that the chiral center in this compound is adjacent to the phenyl ring, it is plausible that its chirality could be transferred during the formation of heterocyclic systems, leading to the synthesis of enantiomerically enriched or pure heterocyclic compounds. This would be a significant advantage in the synthesis of biologically active molecules, where stereochemistry often plays a crucial role.

α-Amino Acid and Derivative Synthesis

Chiral auxiliaries are indispensable tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While specific examples of this compound being used as a chiral auxiliary for the synthesis of α-amino acids are not prevalent in the literature, its structural motifs are found in other well-established chiral auxiliaries. For example, amino alcohols are known to form oxazolidinone chiral auxiliaries, which are effective in controlling the stereochemistry of enolate alkylation reactions to produce chiral α-amino acids. wikipedia.org The ready availability of both enantiomers of 1-(4-aminophenyl)ethan-1-ol would, in principle, allow for the synthesis of both D- and L-amino acids.

The general strategy involves the formation of an amide between the chiral auxiliary and a glycine (B1666218) equivalent, followed by diastereoselective enolate alkylation and subsequent removal of the auxiliary to yield the desired enantiomerically pure α-amino acid. wikipedia.org

Spiro Compound Synthesis

Spiro compounds, characterized by two rings sharing a single atom, are an important class of molecules with diverse biological activities. nih.govunimi.it Their synthesis often presents a significant challenge due to their three-dimensional complexity. While there is no direct evidence in the reviewed literature of this compound being used in the synthesis of spiro compounds, its potential as a chiral building block could be exploited in this area. For instance, the amino or hydroxyl group could act as a nucleophile in intramolecular reactions to form a spirocyclic system. The synthesis of spiro-β-carbolines, for example, often involves the cyclization of an indole-containing precursor, a functionality that could potentially be introduced through the amino group of this compound.

Synthesis of other Functionalized Chiral Amines and Alcohols

The amino and hydroxyl groups of this compound serve as versatile handles for the synthesis of a variety of other functionalized chiral amines and alcohols. The amino group can be acylated, alkylated, or used in the formation of imines and enamines, while the hydroxyl group can be etherified, esterified, or oxidized. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, leading to a diverse range of chiral molecules. The inherent chirality of the starting material is preserved throughout these transformations, providing enantiomerically pure products.

Role in Asymmetric Catalysis and Reagent Development

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as precursors to a wide array of chiral ligands and organocatalysts. nih.govsemanticscholar.org These catalysts are instrumental in promoting enantioselective reactions, where one enantiomer of a product is formed in preference to the other. The development of new and efficient chiral catalysts is a major focus of modern chemical research.

While specific examples of catalysts derived from this compound are not extensively reported, its structure is analogous to other amino alcohols that have been successfully employed in asymmetric catalysis. For instance, the nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a metal-catalyzed reaction. Alternatively, the amino group can be part of an organocatalyst, such as a proline-based catalyst, where it can participate in the catalytic cycle through the formation of enamines or iminium ions. youtube.com The development of catalysts from readily available chiral building blocks like this compound is a promising area for future research.

Precursor in Specialized Material Synthesis Research (e.g., Dyes and Pigments)

The aromatic amino group of this compound makes it a potential precursor for the synthesis of azo dyes. Azo dyes, which contain the -N=N- functional group, are one of the largest and most important classes of synthetic colorants. jbiochemtech.com The synthesis of these dyes typically involves the diazotization of an aromatic amine, followed by coupling with an electron-rich coupling component.

The corresponding ketone, p-aminoacetophenone, has been used to synthesize a range of azo dyes with varying colors. jbiochemtech.com It is therefore highly probable that this compound could be similarly utilized. The diazotization of its amino group and subsequent coupling would lead to the formation of a chiral azo dye. The presence of the chiral center could impart unique properties to the dye, such as chiroptical activity, which could be of interest for applications in specialized materials and sensors.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. Different NMR techniques offer specific information about the atomic arrangement within the (1R)-1-(4-aminophenyl)ethan-1-ol molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to map the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of a related compound, 4'-Aminoacetophenone (B505616), which shares the aminophenyl group, shows characteristic signals for the aromatic protons and the methyl protons. rsc.org For this compound, distinct signals would be expected for the methyl group (CH₃), the methine proton (CH-OH), the hydroxyl proton (OH), the amino group protons (NH₂), and the aromatic protons on the phenyl ring. The chemical shifts and splitting patterns of these signals provide information about their chemical environment and neighboring protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In the ¹³C NMR spectrum of 4'-Aminoacetophenone, signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon are observed. rsc.org For this compound, one would expect to see distinct peaks for the methyl carbon, the carbinol carbon (C-OH), and the four different types of carbons in the aminophenyl ring.

¹⁹F NMR: While not directly applicable to the parent compound this compound, ¹⁹F NMR becomes a crucial tool when fluorine-containing derivatives are synthesized. For instance, if a fluorine-containing chiral derivatizing agent is used to determine enantiomeric purity, the ¹⁹F NMR spectrum will show distinct signals for the resulting diastereomers, allowing for their quantification. rsc.org This technique is particularly sensitive and often provides better resolution of diastereomeric signals compared to ¹H NMR.

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound (4'-Aminoacetophenone)

Nucleus Chemical Shift (δ, ppm) Assignment
¹H NMR7.60 (d)Aromatic protons ortho to acetyl group
6.50 (d)Aromatic protons meta to acetyl group
5.95 (s)Amino protons
2.32 (br. s)Methyl protons
¹³C NMR197.8Carbonyl carbon
154.0Aromatic carbon attached to NH₂
130.79Aromatic carbons ortho to acetyl group
125.5Aromatic carbon attached to acetyl group
112.8Aromatic carbons meta to acetyl group
24.5Methyl carbon

Data obtained for 4'-Aminoacetophenone in DMSO-d₆ and CD₃OD, respectively. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. A COSY spectrum of this compound would show cross-peaks between the signals of coupled protons. For example, a cross-peak would be expected between the methyl proton signal and the methine proton signal, confirming their adjacent positions in the molecule. Similarly, correlations between the aromatic protons can help in their unambiguous assignment. Proton chemical shift assignments can be confirmed using COSY. libretexts.org

Determining the enantiomeric purity of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a reliable method for this assessment. nih.gov

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the chiral alcohol or amine to form diastereomeric esters or amides. wikipedia.org These diastereomers have distinct NMR spectra, and the integration of their respective signals allows for the calculation of the enantiomeric excess (ee). The absolute configuration can also be determined by analyzing the chemical shift differences in the ¹H and/or ¹⁹F NMR spectra of the Mosher's esters or amides. wikipedia.org

Chiral Solvating Agents (CSAs): CSAs form transient diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction leads to the differentiation of signals for the two enantiomers in the NMR spectrum. libretexts.org For primary amines, a simple three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) can be used to form diastereoisomeric iminoboronate esters, which can be analyzed by ¹H NMR to determine enantiopurity. nih.gov BINOL derivatives can also be used as chiral solvating agents for the NMR enantiodifferentiation of amines. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass for the protonated molecule of a compound with the formula C₈H₉FNO is 154.0668, and a measured HRMS (ESI+) value of m/z 154.0665 confirms this formula. rsc.org Similarly, for a compound with the formula C₈H₉ClNO, the calculated exact mass for the protonated molecule is 170.0372, with a measured HRMS (ESI+) value of m/z 170.0373. rsc.org For this compound (C₈H₁₁NO), the exact mass of the protonated molecule [M+H]⁺ would be determined and compared to the calculated value to confirm its elemental composition.

Table 2: HRMS Data for Structurally Related Compounds

Compound Formula Calculated m/z [M+H]⁺ Measured m/z [M+H]⁺
1-(4-Fluorophenyl)ethanone oximeC₈H₉FNO154.0668154.0665
1-(4-Chlorophenyl)ethanone oximeC₈H₉ClNO170.0372170.0373

Data from HRMS (ESI+) analysis. rsc.org

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration Determination and Supramolecular Interactions

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral compounds such as this compound, this method is instrumental in unambiguously establishing the absolute configuration of the stereocenter. By analyzing the diffraction pattern of a single crystal, the exact spatial coordinates of each atom can be determined, confirming the 'R' configuration at the chiral carbon atom.

Beyond the molecular structure, single-crystal X-ray diffraction provides valuable insights into the supramolecular architecture of the crystal lattice. researchgate.net Intermolecular interactions, such as hydrogen bonding and other weak interactions, govern how individual molecules pack in the solid state. rsc.org In the case of this compound, the hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds, which play a crucial role in stabilizing the crystal structure. researchgate.net The study of these interactions is essential for understanding the physical properties of the solid material, including its melting point and solubility.

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. libretexts.org

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Alcohol)StretchingBroad, ~3400-3650 pressbooks.pub
N-H (Amine)Stretching~3300-3500 (typically two bands for a primary amine) pressbooks.pubyoutube.com
C-H (Aromatic)Stretching~3000-3100
C-H (Aliphatic)Stretching~2850-2960 pressbooks.pub
C=C (Aromatic)Stretching~1450-1600 youtube.com
C-O (Alcohol)Stretching~1050-1250 inflibnet.ac.in
C-N (Amine)Stretching~1020-1250

These characteristic peaks allow for the confirmation of the presence of the hydroxyl, amino, and phenyl groups within the molecule. The broadness of the O-H stretch is indicative of hydrogen bonding. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The presence of the amino and hydroxyl substituents on the phenyl ring can influence the position and intensity of these absorption maxima. The electronic spectrum is a result of electrons being promoted from a ground electronic state to a higher energy excited state upon absorption of UV or visible light. youtube.com For this compound, the expected electronic transitions would primarily be π → π* and n → π. inflibnet.ac.in The lone pair of electrons on the nitrogen and oxygen atoms can also participate in n → σ transitions. truman.edu

Transition Type Description Expected Wavelength Range
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Typically strong absorption in the UV region for aromatic systems.
n → πExcitation of a non-bonding electron (from N or O) to a π antibonding orbital.Generally weaker and at longer wavelengths than π → π* transitions. inflibnet.ac.in
n → σExcitation of a non-bonding electron to a σ antibonding orbital.Usually occurs at shorter wavelengths in the vacuum UV region.

Chromatographic Techniques for Chiral Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of enantiomers. yakhak.orgcsfarmacie.cz Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) within the HPLC column. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. csfarmacie.cz The differing stability of these diastereomeric complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. yakhak.orgnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers of 1-(4-aminophenyl)ethan-1-ol. mdpi.com

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful analytical technique for the enantioselective separation of volatile chiral compounds. In the case of this compound, its inherent chirality, stemming from the stereogenic center at the carbinol carbon, makes it a suitable candidate for chiral GC analysis. This method is crucial for determining enantiomeric purity, which is of paramount importance in the pharmaceutical and fine chemical industries where the biological activity of enantiomers can differ significantly.

The separation of enantiomers on a chiral GC column is based on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.

For aromatic alcohols and amines like this compound, derivatization is often a necessary step to improve volatility and thermal stability, as well as to enhance the interaction with the chiral stationary phase. nih.gov Common derivatization agents include trifluoroacetic anhydride, which converts the amino and hydroxyl groups into their corresponding trifluoroacetyl derivatives. nih.gov This not only increases the volatility of the analyte but can also introduce additional interaction points for chiral recognition.

Several types of chiral stationary phases have been developed and are commercially available, with cyclodextrin (B1172386) derivatives and amino acid derivatives being among the most common for the separation of chiral alcohols and amines. nih.govgcms.cz For instance, stationary phases like Chirasil-Val, which is based on the amino acid valine, have shown effectiveness in separating enantiomers of various amino alcohols. researchgate.netsci-hub.se The selection of the appropriate chiral column and derivatization agent is critical and often requires methodological development to achieve optimal separation.

A study on the enantiomeric separation of aromatic alcohols and amines on a novel proline-based chiral stationary phase demonstrated the successful resolution of racemic aromatic alcohols even without derivatization. nih.gov However, for amines, derivatization was necessary to prevent peak tailing. nih.gov This research highlights that aromatic analytes generally exhibit higher enantioselectivity compared to their aliphatic counterparts on this type of column. nih.govnih.gov

While specific GC methods detailing the separation of this compound are not extensively documented in publicly available literature, the principles and techniques applied to structurally similar compounds, such as 1-phenylethanol (B42297), provide a strong basis for method development. sigmaaldrich.com For example, the enantiomers of 1-phenylethanol have been successfully separated on an Astec® CHIRALDEX™ B-PM column. sigmaaldrich.com

The general procedure for chiral GC analysis involves:

Derivatization (if necessary): The this compound is reacted with a suitable derivatizing agent.

Injection: A small volume of the derivatized or underivatized sample is injected into the gas chromatograph.

Separation: The sample is vaporized and carried by an inert gas through the chiral capillary column, where the enantiomers are separated.

Detection: A detector, commonly a flame ionization detector (FID), records the signal as the separated enantiomers elute from the column.

The resulting chromatogram will show two distinct peaks for the two enantiomers if the separation is successful. The ratio of the peak areas can be used to determine the enantiomeric excess (e.e.) of the sample.

Table 1: Representative Chiral GC Columns for Separation of Chiral Alcohols and Amines

Chiral Stationary Phase TypeCommon Trade NamesTypical Analytes
Cyclodextrin DerivativesAstec® CHIRALDEX™, Rt-βDEX™Alcohols, Amines, Ketones, Esters
Amino Acid DerivativesChirasil-Val, CP-Chirasil-L-ValAmino alcohols, Amino acids
Proline DerivativesN/AAromatic alcohols, Aromatic and aliphatic amines

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental and classical technique used to characterize chiral compounds by measuring their ability to rotate the plane of polarized light. This property is known as optical activity, and the extent of rotation is a characteristic physical constant for a given enantiomer under specific conditions. For this compound, polarimetry serves as a crucial tool for confirming its enantiomeric identity and for quantifying its enantiomeric purity.

A chiral molecule, such as this compound, will rotate the plane of polarized light, and its enantiomer, (1S)-1-(4-aminophenyl)ethan-1-ol, will rotate the light by an equal magnitude but in the opposite direction. sigmaaldrich.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

The measured optical rotation is dependent on several factors, including the concentration of the sample, the path length of the polarimeter cell, the wavelength of the light source (typically the sodium D-line at 589 nm), and the temperature. Therefore, the specific rotation, [α], is reported as a standardized value:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light.

l is the path length of the cell in decimeters.

c is the concentration of the sample in grams per milliliter (for pure liquids) or grams per 100 milliliters (for solutions).

The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory, respectively). For this compound, the "(R)" designation refers to its absolute configuration based on the Cahn-Ingold-Prelog priority rules, which does not inherently predict the direction of optical rotation.

The enantiomeric excess (e.e.) of a sample can be estimated from its specific rotation using the following formula:

e.e. (%) = ([α]observed / [α]max) × 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. This makes polarimetry a valuable, albeit less sensitive and precise compared to chromatographic methods, tool for assessing the bulk enantiomeric composition of a sample.

Table 2: Parameters Affecting Optical Rotation Measurement

ParameterDescriptionStandard Conditions
Wavelength (λ) The wavelength of the light source used.Typically the sodium D-line (589 nm).
Temperature (T) The temperature at which the measurement is taken.Usually 20°C or 25°C.
Concentration (c) The concentration of the chiral substance in solution.Varies depending on the substance and solvent.
Path Length (l) The length of the polarimeter cell.Commonly 1 dm.
Solvent The solvent in which the chiral compound is dissolved.Must be achiral and not interact with the analyte.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Methodologies with Improved Efficiency

The pursuit of highly efficient and selective methods for the synthesis of chiral molecules like (1R)-1-(4-aminophenyl)ethan-1-ol is a continuous endeavor in organic chemistry. Future research will likely focus on the development of novel catalytic systems that offer improved enantioselectivity, higher yields, and milder reaction conditions.

Recent advancements in organocatalysis, biocatalysis, and transition-metal catalysis provide a fertile ground for exploration. For instance, the design of new chiral ligands for metal-catalyzed asymmetric reductions of the corresponding ketone, 4-aminoacetophenone, could lead to catalysts with superior activity and selectivity. acs.orgorganic-chemistry.org The use of earth-abundant and less toxic metals as catalysts is also a growing area of interest. google.com Furthermore, the application of biocatalysts, such as engineered ketoreductases or transaminases, offers a promising green alternative, often providing excellent enantioselectivity under mild aqueous conditions. nih.gov The development of robust and reusable immobilized enzymes will be crucial for the industrial viability of such biocatalytic processes. acs.orgrsc.org

In-depth Mechanistic Studies of Challenging Transformations

A deeper understanding of the reaction mechanisms governing the enantioselective synthesis of this compound is paramount for rational catalyst design and optimization. While various catalytic systems have been successfully employed, detailed mechanistic insights are often lacking.

Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic analysis, alongside computational modeling to elucidate the transition states and intermediates involved in the stereodetermining step. acs.orgmdpi.com For example, in the asymmetric hydrogenation of 4-aminoacetophenone, computational studies can help to understand the role of the catalyst, ligands, and additives in controlling the stereochemical outcome. acs.org Unraveling these intricate details will enable the design of more effective catalysts with predictable and tunable selectivity. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet the potential industrial demand for this compound and its derivatives, scalable and continuous manufacturing processes are highly desirable. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govwhiterose.ac.uk

Future research will focus on translating the existing batch syntheses of this compound into continuous flow processes. rsc.orgacs.org This includes the development of robust immobilized catalysts that can be packed into flow reactors and operate efficiently over extended periods. acs.org The integration of online monitoring and automated feedback loops will enable precise control over reaction parameters, ensuring consistent product quality and high yields. The development of such automated synthesis platforms will significantly accelerate the production and optimization of this chiral building block. nih.gov

Design and Synthesis of New Derivatives with Tailored Reactivity Profiles

The core structure of this compound provides a versatile scaffold for the design and synthesis of new derivatives with tailored properties. By modifying the aromatic ring or the amino and hydroxyl groups, a diverse library of compounds with unique reactivity profiles can be generated.

For instance, the introduction of different substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, influencing its activity in catalytic applications or its biological properties. researchgate.netsigmaaldrich.com The amino and hydroxyl groups can be further functionalized to create novel chiral ligands for asymmetric catalysis or to serve as key intermediates in the synthesis of complex target molecules. mdpi.comresearchgate.net Research in this area will involve the development of efficient synthetic routes to these new derivatives and the evaluation of their potential applications.

Synergistic Computational-Experimental Approaches for Predictive Synthesis

The synergy between computational chemistry and experimental work is becoming increasingly crucial in modern chemical research. In the context of this compound, this collaborative approach can significantly accelerate the discovery and optimization of synthetic routes.

Computational modeling, including Density Functional Theory (DFT) and machine learning, can be used to predict the enantioselectivity of different catalysts, screen virtual libraries of ligands, and guide the design of experiments. nih.govthieme-connect.comnih.govrsc.org These predictive models, trained on existing experimental data, can help to identify promising catalyst candidates before they are synthesized and tested in the lab, thereby saving time and resources. thieme-connect.combohrium.com The iterative cycle of computational prediction, experimental validation, and model refinement will be a powerful tool for achieving predictive and efficient synthesis of this compound and its derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R)-1-(4-aminophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Answer : The compound can be synthesized via catalytic hydrogenation of 4-aminoacetophenone derivatives using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity . Enzymatic resolution of racemic mixtures using lipases or esterases (e.g., Candida antarctica lipase B) is another method, yielding enantiomeric excess (e.e.) up to 90% . Key factors include solvent polarity, temperature (optimized at 25–40°C), and catalyst loading (1–5 mol%). Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) is critical for purity assessment .

Q. How can the structure and stereochemistry of this compound be confirmed experimentally?

  • Answer :

  • NMR : 1^1H NMR reveals distinct peaks for the hydroxyl (–OH, δ 1.5–2.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and chiral center protons (δ 4.0–4.5 ppm) .
  • Chiral HPLC : Retention times and peak areas quantify enantiomeric ratios .
  • Optical Rotation : Specific rotation [α]D20[α]_D^{20} (e.g., +15° to +25° in ethanol) confirms configuration .
  • Mass Spectrometry : Molecular ion peaks (m/z 151 for [M+H]+^+) and fragmentation patterns validate the structure .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Answer : The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in water (<1 mg/mL). Stability tests show degradation under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Storage recommendations: inert atmosphere, 2–8°C, and desiccated .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and applications of this compound?

  • Answer :

  • Amino Group Reactivity : The –NH2_2 group enables derivatization (e.g., acetylation, sulfonation) for drug intermediates. Compare with methyl-substituted analogs, which show lower nucleophilicity .
  • Biological Activity : Similar compounds (e.g., 2-(methylamino)-1-(4-methylphenyl)ethanol) exhibit neuromodulatory effects, suggesting potential CNS applications for the amino variant .
  • SAR Studies : Computational modeling (DFT or molecular docking) can predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported enantioselective synthesis yields?

  • Answer : Discrepancies arise from catalyst selectivity (e.g., Ru vs. Rh catalysts) or solvent effects (aprotic solvents favor higher e.e.). A 2024 study achieved 99% e.e. using immobilized Pseudomonas fluorescens esterase in ionic liquids, highlighting the role of solvent-catalyst compatibility .

Q. How can the environmental impact of this compound be assessed and mitigated?

  • Answer :

  • Ecotoxicology : Use Daphnia magna or algae assays to determine LC50_{50} values. Related compounds show moderate aquatic toxicity (EC50_{50} ~10 mg/L) .
  • Degradation Pathways : Advanced oxidation processes (AOPs) or biodegradation studies (e.g., Pseudomonas spp.) can identify breakdown products .
  • Green Synthesis : Replace traditional catalysts with biocatalysts (e.g., alcohol dehydrogenases) to reduce waste .

Q. What advanced methodologies optimize the compound’s application in asymmetric catalysis?

  • Answer :

  • Chiral Auxiliaries : Derivatize the hydroxyl group to form esters for use in asymmetric alkylation (e.g., Evans auxiliaries) .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to achieve >95% yield and e.e. .

Future Research Directions

  • Biocatalytic Optimization : Engineer enzymes for higher stereoselectivity in aqueous media .
  • Targeted Drug Discovery : Screen derivatives for antimicrobial or neuroprotective activity .
  • Environmental Fate Modeling : Predict long-term ecological impacts using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.